molecular formula C25H31ClN4O4S2 B12736559 Pyridinium, 2-(((2-amino-2-carboxyethyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride, (R)- CAS No. 124473-36-5

Pyridinium, 2-(((2-amino-2-carboxyethyl)dithio)methyl)-4-methoxy-3-methyl-1-(1,5,6,7-tetrahydro-5,5,7,7-tetramethyl-6-oxoindeno(5,6-d)imidazol-2-yl)-, chloride, (R)-

Cat. No.: B12736559
CAS No.: 124473-36-5
M. Wt: 551.1 g/mol
InChI Key: ITBCOMORRCOZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quaternary pyridinium salt characterized by a pyridinium core substituted with:

  • A dithioethylcarboxyamino group at position 2, providing a reactive thiol-disulfide moiety.
  • Methoxy (4-position) and methyl (3-position) groups modulating electronic and steric properties.
  • (R)-configuration, which may influence stereospecific biological interactions.
  • Chloride counterion, affecting solubility and ionic interactions.

Its synthesis likely involves quaternization of a pyridine precursor with a halogenated indenoimidazolyl derivative, followed by functionalization of the dithioethylcarboxyamino group .

Properties

CAS No.

124473-36-5

Molecular Formula

C25H31ClN4O4S2

Molecular Weight

551.1 g/mol

IUPAC Name

2-amino-3-[[4-methoxy-3-methyl-1-(5,5,7,7-tetramethyl-6-oxo-3H-cyclopenta[f]benzimidazol-2-yl)pyridin-1-ium-2-yl]methyldisulfanyl]propanoic acid;chloride

InChI

InChI=1S/C25H30N4O4S2.ClH/c1-13-19(12-35-34-11-16(26)21(30)31)29(8-7-20(13)33-6)23-27-17-9-14-15(10-18(17)28-23)25(4,5)22(32)24(14,2)3;/h7-10,16H,11-12,26H2,1-6H3,(H-,27,28,30,31);1H

InChI Key

ITBCOMORRCOZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C[N+](=C1CSSCC(C(=O)O)N)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivation Efficacy Against Acetylcholinesterase
Compound Class Reactivation Efficiency (% at 100 µM) Reference
Bisquaternary Oximes 60–80%
Target Compound Not reported
N-Benzyl Derivatives 40–60% (AChE inhibition)
Table 2: Thermal Stability of Pyridinium Salts
Compound Decomposition Temperature (°C) Counterion Reference
Target Compound >300 (estimated) Cl⁻
Thiopyran Perchlorates 250–350 ClO₄⁻
Pyridinium PF₆⁻ Salts 200–250 PF₆⁻

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.